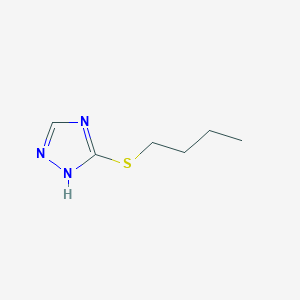
4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione
Übersicht
Beschreibung
4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis
4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione is utilized in electrochemical synthesis. It undergoes reduction in the second voltammetric wave to yield substituted barbaralanes. This contrasts with the dimeric products obtained from the first wave reduction (Mellor, Pons, & Stibbard, 1979). Similarly, its reduction in the second cathodic wave at –2.75 V results in further substituted barbaralanes (Mellor, Pons, & Stibbard, 1981).
Synthesis of Bicyclic Ketones
This chemical is also significant in the synthesis of various bicyclic ketones. Dehydration of certain adducts yields this compound among other products, demonstrating its role in the formation of structurally complex molecules (Knott & Mellor, 1971).
Reactions with Hydrazines and Hydroxylamine
In research exploring its reactivity, this compound reacts with hydrazine and hydroxylamine, leading to the formation of various bicyclic condensation products. These reactions expand the understanding of the chemical's behavior in different synthetic contexts (Mellor, Pathirana, & Stibbard, 1983).
Catalysis and Ligand Formation
The compound has been utilized in the design of chiral ligands for Rh-catalyzed asymmetric 1,4-addition reactions. The synthesis of these ligands based on the 4,8-disubstituted bicyclo(3.3.1)nona-2,6-diene framework showcases its application in asymmetric synthesis and catalysis (Rimkus, Jurgelėnas, & Stončius, 2015).
Molecular Recognition Studies
This compound also plays a role in the synthesis of functionalized cleft molecules. These molecules, reminiscent of Tröger's base, are used in molecular recognition studies, highlighting the compound's importance in the creation of functionalized molecular structures (Kimber et al., 2000).
Crystal Structure Analysis
The compound's derivatives have been investigated for their crystal structures, offering insights into hydrogen-bonded columns and solid-state arrangements. Such studies are vital for understanding the structural properties of these molecules (Mallick et al., 1991).
Wirkmechanismus
Target of Action
It has been observed to react with hydroxylamine and hydrazines , suggesting that these could be potential targets.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it reacts with hydrazine through condensation and Michael-type addition . With hydroxylamine and other hydrazine derivatives, it only gives bicyclic condensation products .
Biochemical Pathways
The beckmann rearrangement of the oximes of this compound gives 2-azabicyclo[431]decadienediones , indicating that it may influence pathways involving these compounds.
Result of Action
It has been observed to react with hydrazine to give 4,9-dimethyl-2,3,7,8-tetra-azatetracyclo[73100]trideca-1,6-diene , suggesting that it may have a role in the synthesis of these compounds.
Biochemische Analyse
Biochemical Properties
4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione plays a significant role in biochemical reactions, particularly in condensation and Michael-type addition reactions. It interacts with enzymes such as hydrazine and hydroxylamine, leading to the formation of bicyclic condensation products
Molecular Mechanism
At the molecular level, 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione exerts its effects through binding interactions with biomolecules. It undergoes reactions such as the Beckmann rearrangement, which converts its oximes into 2-azabicyclo[4.3.1]decadienediones . These molecular interactions highlight the compound’s potential for enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione are important considerations. The compound’s effects over time have been observed in various in vitro and in vivo studies, indicating that it remains stable under certain conditions but may degrade under others . Long-term effects on cellular function are still being explored.
Dosage Effects in Animal Models
The effects of 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione vary with different dosages in animal models. Studies have shown that there may be threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage-response relationship is crucial for determining safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, providing further insights into its role in cellular processes .
Eigenschaften
IUPAC Name |
4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-6-3-10(12)9-5-8(6)7(2)4-11(9)13/h3-4,8-9H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQBNPGFILVZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2CC1C(=CC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185500 | |
| Record name | 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31616-72-5 | |
| Record name | 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031616725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions of 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione with amines?
A1: 4,6-Dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione reacts readily with o-phenylenediamines to form bridged 1,5-benzodiazepines. [] This reaction highlights the compound's reactivity towards forming cyclic imines.
Q2: Can 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione be used to synthesize complex molecules?
A3: Yes, research demonstrates that the electrochemical reduction of bridged 1,5-benzodiazepines, derived from the reaction of 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione with o-phenylenediamines, can be used to synthesize substituted barbaralanes. [] Specifically, cathodic acylation of the bridged 1,5-benzodiazepine in the presence of acetic anhydride yields a substituted barbaralane derivative. [] This example demonstrates the potential of using this compound as a building block in multi-step organic synthesis.
Q3: How was the structure of the substituted barbaralane product confirmed?
A4: The structure of the substituted barbaralane formed through the electrochemical reduction and acylation of the bridged 1,5-benzodiazepine was elucidated using 1H NMR spectroscopy at high temperature (+100 °C). [] This temperature allowed researchers to overcome complexities arising from conformational processes and identify the dominant valence isomers of the barbaralane product. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate](/img/structure/B3032565.png)
![[4-(4-Chlorophenoxy)phenyl]urea](/img/structure/B3032566.png)

![2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-](/img/structure/B3032569.png)

![1-Azaspiro[3.5]nonan-2-one](/img/structure/B3032574.png)

